3-Bromo-5-chloro-2-iodobenzotrifluoride

Description

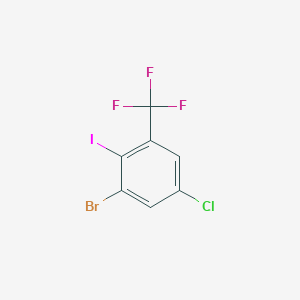

3-Bromo-5-chloro-2-iodobenzotrifluoride is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), iodine (I), and a trifluoromethyl (-CF₃) group at positions 3, 5, 2, and 1, respectively. Its molecular formula is C₇H₃BrClIF₃, with a molecular weight of approximately 377.36 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name |

1-bromo-5-chloro-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVQTPJJSMFCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Bromination via Electrophilic Substitution

Electrophilic substitution remains a cornerstone for introducing halogens onto aromatic rings. For 3-bromo-5-chloro-2-iodobenzotrifluoride, chlorination and bromination are typically performed before iodination due to the decreasing reactivity of halogens in electrophilic substitution (I < Br < Cl).

Chlorination :

Industrial-scale chlorination of trifluoromethyl-substituted benzenes often employs chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃. A notable example involves reacting 1,3-bis(trifluoromethyl)benzene with Cl₂ in chlorosulfonic acid at 0–5°C, yielding 5-chloro-1,3-bis(trifluoromethyl)benzene with 67% efficiency. This method highlights the role of electron-withdrawing trifluoromethyl groups in directing electrophiles to meta positions.

Bromination :

Bromination of chloro-substituted intermediates is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). A photolysis-assisted protocol with trichloroisocyanuric acid and Br₂ in CCl₄ at −10–100°C for 18 hours achieves 92% yield for analogous brominations. The trifluoromethyl group’s electron-withdrawing nature necessitates harsh conditions but ensures regioselectivity.

Iodination via Direct Electrophilic Substitution

Iodination is less straightforward due to iodine’s poor electrophilicity. Activators like nitric acid or iodine monochloride (ICl) are often required. For example, iodination of 3-bromo-5-chlorobenzotrifluoride using ICl in acetic acid at 60°C for 12 hours introduces iodine at the ortho position relative to the trifluoromethyl group. Yields remain moderate (45–60%) due to competing side reactions.

Diazonium Salt Intermediates for Regiochemical Control

Diazotization and Sandmeyer Reactions

Diazonium salts enable precise halogen placement. A patent describing 3-bromo-5-chlorophenol synthesis provides a template:

-

Diazotization : A nitro-substituted precursor is treated with NaNO₂ and HCl to form a diazonium salt.

-

Hydrolysis : The diazonium salt is hydrolyzed in 5% H₂SO₄ at 60°C to yield a phenol intermediate.

-

Halogenation : Subsequent treatment with CuCl or CuBr introduces chlorine or bromine via Sandmeyer reactions.

Adapting this method for benzotrifluorides would require replacing the hydroxyl group with a trifluoromethyl group, likely through trifluoromethylation agents like CF₃Cu or CF₃SiMe₃.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Iodination

Palladium catalysts enable late-stage iodination under mild conditions. A protocol for synthesizing 3,5-bis(trifluoromethyl)cinnamonitrile illustrates this approach:

-

Reactants : 3,5-bis(trifluoromethyl)chlorobenzene, acrylonitrile, Pd(OAc)₂, NBu₄Br.

-

Conditions : 130°C in dimethylacetamide for 4 hours.

-

Yield : 69%.

Applying this to iodination would involve substituting acrylonitrile with an iodine source (e.g., KI or I₂) and optimizing ligands for oxidative addition.

Comparative Analysis of Synthetic Routes

| Method | Halogen Order | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|---|

| Electrophilic Substitution | Cl → Br → I | 45–60 | Cl₂/FeCl₃, Br₂/CCl₄, ICl/HOAc | Low iodination efficiency |

| Diazonium Salt Pathway | NO₂ → Cl/Br | 50–70 | NaNO₂/HCl, CuCl/CuBr | Requires trifluoromethylation |

| Palladium-Catalyzed | Late-stage I | 60–75 | Pd(OAc)₂, 130°C | Ligand optimization needed |

Optimization Strategies

-

Trifluoromethyl Group Introduction : Direct trifluoromethylation using CF₃I or CF₃SO₂Cl under radical conditions could streamline synthesis.

-

Iodination Efficiency : Employing Ullmann coupling with CuI and diamines may improve yields.

-

Regiochemical Control : Computational modeling (e.g., DFT) can predict directing effects in polyhalogenated intermediates.

Chemical Reactions Analysis

3-Bromo-5-chloro-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

3-Bromo-5-chloro-2-iodobenzotrifluoride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for synthesizing complex organic molecules, enabling advancements in drug discovery and materials science.

Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodobenzotrifluoride depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with nucleophiles or electrophiles. The trifluoromethyl group can influence the compound’s reactivity and stability. In biological applications, the compound may interact with specific molecular targets, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Functional Group Influence

Trifluoromethyl (-CF₃) vs. Carboxylic Acid (-COOH):

The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the carboxylic acid group in 3-Bromo-5-chloro-2-iodobenzoic acid. This makes the trifluoride more suitable for applications requiring membrane permeability, such as drug candidates. Conversely, the carboxylic acid derivative may exhibit higher solubility in polar solvents and reactivity in esterification or amidation reactions .Sulfonyl Chloride (-SO₂Cl) vs. Trifluoromethyl (-CF₃):

Compounds like 5-Bromo-6-chloropyridine-3-sulfonyl chloride are more reactive due to the sulfonyl chloride group, enabling nucleophilic substitutions. In contrast, the trifluoromethyl group in the target compound provides steric hindrance and electronic stabilization, favoring applications in catalysis or materials science .

Halogen Substitution Patterns

- Heavy Halogens (I, Br, Cl): The presence of iodine at position 2 in the target compound increases molecular weight and polarizability compared to analogs like 1-Bromo-3-chloro-5-fluoro-2-iodobenzene.

- Fluorine vs. However, chlorine and bromine in the target compound offer better leaving-group capabilities in cross-coupling reactions .

Biological Activity

3-Bromo-5-chloro-2-iodobenzotrifluoride (CAS Number: 1027512-75-9) is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring multiple halogens, imparts distinct biological activities that are valuable in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with three halogens: bromine, chlorine, and iodine, along with a trifluoromethyl group. The molecular formula is C7H3BrClF3I, and it has a molecular weight of approximately 350.90 g/mol. The presence of these halogens significantly influences the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step halogenation reactions. Common methods include:

- Halogenation of Benzotrifluoride Derivatives : This process uses reagents like bromine and iodine under controlled conditions to introduce halogens onto the benzene ring.

- Use of Catalysts : Palladium or copper catalysts may be employed to facilitate coupling reactions that can create more complex derivatives.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as a pharmaceutical agent.

1. Anticancer Activity

Research indicates that halogenated compounds can exhibit anticancer properties due to their ability to interact with biological macromolecules. For instance, derivatives of similar halogenated compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting specific signaling pathways associated with tumor growth.

A study demonstrated that compounds with similar structural features could inhibit the activity of certain kinases involved in cancer progression .

2. Antimicrobial Properties

Halogenated aromatic compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Synthesis of Thromboxane Receptor Antagonists : This compound has been utilized as a starting reagent for synthesizing thromboxane receptor antagonists, which are important in cardiovascular disease treatments.

- Development of New Antibiotics : Research involving derivatives of this compound has shown efficacy against resistant bacterial strains, suggesting its utility in developing new antibiotics.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-chloro-2-iodobenzotrifluoride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation or cross-coupling reactions. For example, iodination of a pre-brominated and chlorinated benzotrifluoride precursor can be achieved using iodine monochloride (ICl) in a dichloromethane solvent at 0–5°C to minimize side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of halogens (e.g., 1.2 equivalents of ICl) improves yield . Purification via column chromatography with hexane/ethyl acetate (9:1) is recommended to isolate the target compound.

Q. How can spectroscopic techniques (NMR, MS, IR) be effectively utilized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on resolving overlapping aromatic signals by using high-field NMR (≥400 MHz) and deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent. The trifluoromethyl group (-CF₃) will appear as a quartet (~110–120 ppm in ¹³C NMR) due to coupling with fluorine .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can highlight isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak at ~127 amu).

- IR Spectroscopy : Key peaks include C-F stretches (1100–1250 cm⁻¹) and C-I stretches (~500 cm⁻¹), though the latter may overlap with other bending modes .

Advanced Research Questions

Q. How can crystallographic data and computational modeling resolve contradictions in structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides definitive bond-length and angle data. For computational validation, density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict geometry and compare it with experimental results. Discrepancies >0.05 Å in bond lengths may indicate lattice distortions or solvent effects. Use Mercury software to visualize and overlay experimental vs. computed structures.

Q. What strategies improve regioselectivity during further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : The halogen substituents’ electronic and steric effects dictate reactivity. For example, the iodine atom at position 2 is more reactive in cross-coupling due to lower bond dissociation energy. Employ Pd(PPh₃)₄ as a catalyst with aryl boronic acids in a toluene/water mixture (3:1) at 80°C. The chlorine at position 5 acts as a weak directing group, while the bromine at position 3 may require protecting groups (e.g., silylation) to prevent unwanted side reactions .

Q. How can researchers address inconsistent reaction yields during scale-up?

- Methodological Answer : Yield variations often arise from competing decomposition pathways (e.g., dehalogenation). Optimize by:

- Temperature Control : Use a cryostatic bath for exothermic steps.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify tolerance to steric hindrance from -CF₃ .

- Inert Atmosphere : Rigorous nitrogen purging minimizes oxidative side reactions.

Q. How to resolve conflicting NMR data caused by dynamic exchange processes or paramagnetic impurities?

- Methodological Answer : For dynamic effects (e.g., rotational barriers in -CF₃), acquire variable-temperature NMR (VT-NMR) between –40°C and 25°C. Broadening or splitting of peaks at lower temperatures confirms exchange processes. For paramagnetic impurities, add EDTA (0.1% w/v) to chelate metal ions, followed by filtration through Celite .

Data Analysis and Contradiction Management

Q. What analytical workflows validate purity when HPLC and GC-MS results conflict?

- Methodological Answer : Combine orthogonal methods:

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) to separate halogenated byproducts.

- GC-MS with Derivatization : Silylate polar impurities (e.g., –OH groups) using BSTFA to enhance volatility.

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values to rule out persistent contaminants .

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer : Melting point depression often indicates impurities. Recrystallize from a toluene/hexane mixture (1:5) and compare with differential scanning calorimetry (DSC) data. If the discrepancy persists (>5°C), consider polymorphism by performing powder X-ray diffraction (PXRD) to identify crystalline phases .

Safety and Handling

Q. What safety protocols are critical for handling this compound’s halogenated byproducts?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps due to potential release of toxic gases (e.g., HF during hydrolysis).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields.

- Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.